

An In-depth Technical Guide to the Thermochemical Properties of Dimethylamine Borane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethylamine borane

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This technical guide provides a comprehensive overview of the thermochemical data of **dimethylamine borane** (DMAB), a compound of interest for chemical hydrogen storage and as a reducing agent in organic synthesis. Due to a notable scarcity of experimentally determined thermochemical values for DMAB in publicly accessible literature, this guide combines available computational data, comparative values from related amine boranes, and detailed experimental protocols that are essential for the precise measurement of these properties.

Physicochemical and Thermochemical Data

Dimethylamine borane ($(\text{CH}_3)_2\text{NHBH}_3$) is a white crystalline solid at room temperature.^[1] The thermochemical properties of DMAB are crucial for understanding its stability, reactivity, and potential applications, particularly in contexts involving thermal decomposition or controlled chemical reactions.

Table 1: Key Physicochemical and Thermochemical Properties of **Dimethylamine Borane**

Property	Value	Units	Source/Method
Molecular Formula	C ₂ H ₁₀ BN	-	[1]
Molar Mass	58.92	g/mol	[1]
Melting Point	33 - 36	°C	
Standard Enthalpy of Formation (ΔH_f°)	Value not experimentally determined in cited literature. Estimated based on computational studies of similar amine boranes.	kJ/mol	[2] (Computational)
Standard Molar Entropy (S°)	Value not experimentally determined in cited literature.	J/(mol·K)	
Heat Capacity (C_p)	Value not experimentally determined in cited literature.	J/(mol·K)	
Enthalpy of Fusion (ΔH_{fus})	Value not experimentally determined in cited literature.	kJ/mol	

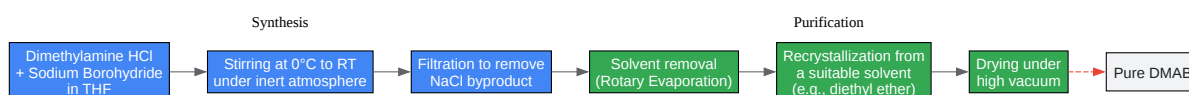
Note on Data: Direct experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of solid **dimethylamine borane** are not readily available in the reviewed literature. The values for related compounds, such as N-dimethylaminodiborane, have been experimentally determined.[3] Computational studies on various amine borane adducts provide theoretical estimations for these properties.[2] For context, the enthalpy of fusion for the related methylamine borane is 8.5 kJ/mol.[4]

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of air- and moisture-sensitive compounds like **dimethylamine borane** requires meticulous experimental procedures. The following sections detail the standard methodologies for obtaining the data presented in Table 1.

A common method for the synthesis of **dimethylamine borane** involves the reaction of sodium borohydride with dimethylamine hydrochloride in a suitable solvent like tetrahydrofuran (THF).

Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **dimethylamine borane**.

Detailed Protocol:

- **Reaction Setup:** A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with dimethylamine hydrochloride and anhydrous tetrahydrofuran (THF).
- **Addition of Reducing Agent:** The flask is cooled to 0 °C in an ice bath, and a solution of sodium borohydride in THF is added dropwise with vigorous stirring.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

- **Workup:** The resulting suspension is filtered to remove the sodium chloride byproduct. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude **dimethylamine borane** is purified by recrystallization from a suitable solvent, such as diethyl ether, followed by drying under high vacuum to obtain a white crystalline solid.

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

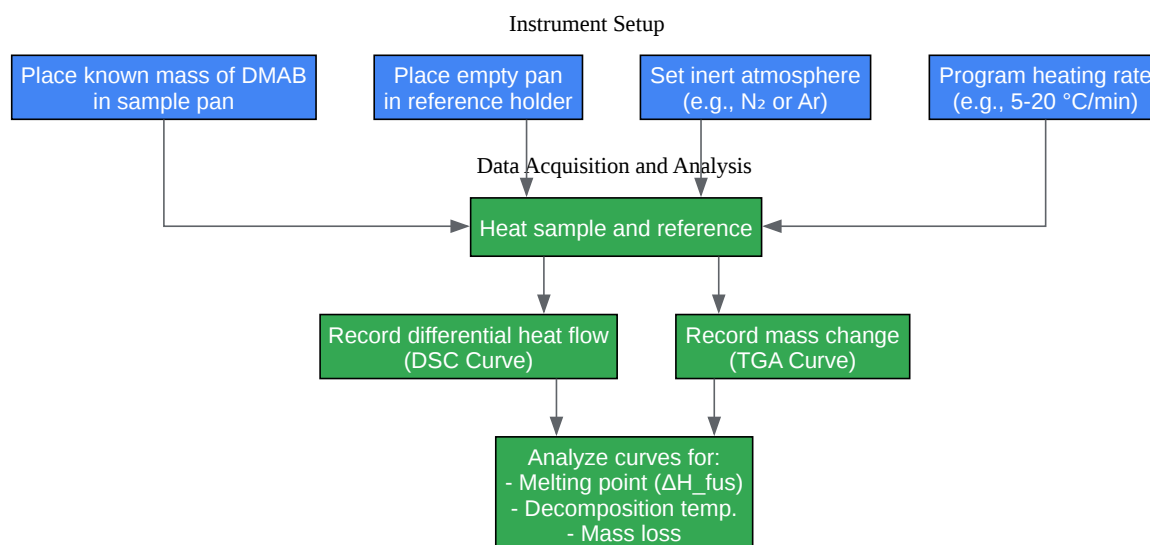
Detailed Protocol:

- **Sample Preparation:** A known mass (typically 0.5-1.0 g) of purified **dimethylamine borane** is pressed into a pellet. The pellet is placed in a sample holder within the bomb calorimeter. A fuse wire of known length and heat of combustion is attached to the terminals, making contact with the sample.
- **Assembly and Pressurization:** A small, known amount of water is added to the bottom of the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is sealed and purged with oxygen before being pressurized to approximately 25-30 atm.

- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
- **Combustion and Data Acquisition:** The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the DMAB sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the heat of formation of nitric acid and the combustion of the fuse wire. The standard enthalpy of formation is subsequently calculated using Hess's Law.

DSC and TGA are essential thermal analysis techniques to determine heat capacity, enthalpy of phase transitions (e.g., fusion), and the thermal decomposition profile of a material.

Experimental Workflow for DSC/TGA Analysis



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Caption: Workflow for DSC and TGA analysis of **dimethylamine borane**.

Detailed Protocol:

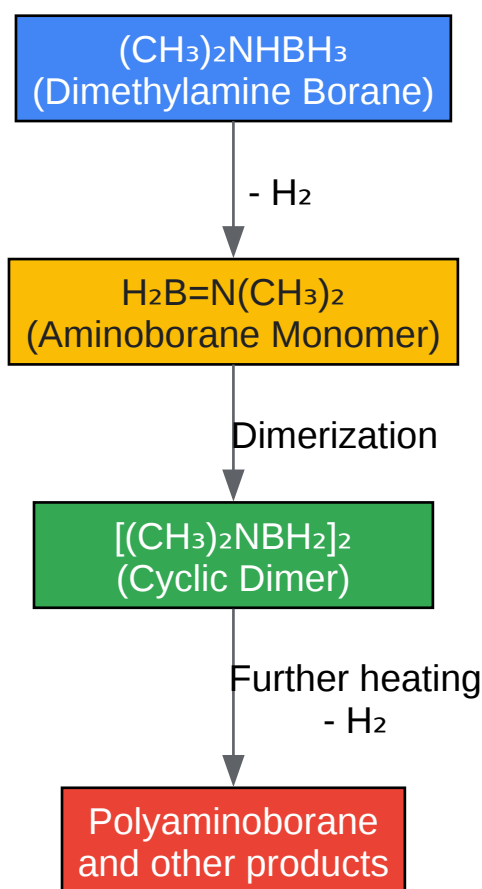
- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of **dimethylamine borane** is placed in an aluminum or copper sample pan. An empty pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC/TGA instrument. The system is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
- **Thermal Program:** A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

- Data Collection:
 - DSC: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.
 - TGA: The instrument continuously monitors the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.
- Data Analysis:
 - The DSC curve is analyzed to determine the melting point (onset of the melting endotherm) and the enthalpy of fusion (by integrating the peak area).
 - The TGA curve provides the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Thermal Decomposition Pathway

The thermal decomposition of **dimethylamine borane** primarily proceeds through the elimination of hydrogen gas (dehydrogenation). This process can occur in a stepwise manner, leading to the formation of various B-N containing species. A key product is the cyclic dimer, cyclodiborazane ($[(CH_3)_2NBH_2]_2$).

Signaling Pathway for Thermal Decomposition



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Caption: Simplified thermal decomposition pathway of **dimethylamine borane**.

The initial step in the thermal decomposition is the intramolecular or intermolecular elimination of dihydrogen to form the aminoborane monomer, $\text{H}_2\text{B}=\text{N}(\text{CH}_3)_2$. This monomer is typically unstable and readily undergoes dimerization to form the more stable six-membered cyclodiborazane ring.^[4] Upon further heating, this cyclic dimer can undergo further dehydrogenation to form polymeric materials.

Conclusion

This technical guide has summarized the available thermochemical data for **dimethylamine borane**, highlighting the need for more extensive experimental investigation to precisely determine its fundamental thermodynamic properties. The detailed experimental protocols provided for synthesis, bomb calorimetry, and DSC/TGA analysis serve as a practical resource for researchers aiming to characterize DMAB and related amine borane compounds. The

visualization of the experimental workflows and the thermal decomposition pathway offers a clear conceptual framework for understanding the analysis and reactivity of this important chemical. Accurate thermochemical data is paramount for the safe and efficient design of processes involving **dimethylamine borane**, particularly in the fields of materials science and chemical energy storage.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Dimethylamine Borane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105535#thermochemical-data-of-dimethylamine-borane]

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